![molecular formula C16H26N2O4 B3008336 (3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate CAS No. 1357354-28-9](/img/structure/B3008336.png)

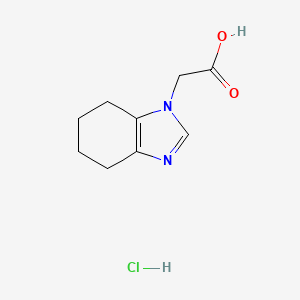

(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate" is a complex organic molecule that likely features a cyclopenta-dipyrrole skeleton with various substituents including tert-butyl and methyl groups, as well as dicarboxylate functionalities. This structure suggests a molecule with multiple chiral centers and a rigid, polycyclic framework, which could be of interest in the synthesis of bioactive compounds or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of complex cyclopentane derivatives can be achieved through various methods. For instance, the preparation of methyl cyclopentane carboxylates with tert-butyl groups can be accomplished by kinetic resolution of methyl cyclopentene carboxylate, which may provide insights into the synthesis of related structures . Additionally, the synthesis of related polycyclic compounds, such as hexahydro-2,5-methanopyrrolo[3,2-c]pyridine carboxylates, has been optimized for large-scale production, indicating the potential for scalable synthesis of complex molecules . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the synthesis of related compounds with complex bicyclic and polycyclic structures, such as methanocycloundeca pyrimido pyrrole derivatives and methanopyrrolopyridine carboxylates , suggests that the target compound would also exhibit a high degree of stereochemistry and ring strain. These features are important for the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its carboxylate groups and the potential for nucleophilic addition reactions, as seen in the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates . The presence of tert-butyl groups could also influence the compound's reactivity, as seen in the coupling reactions involving tert-butyl propenoate . The aromaticity and pi-system of related compounds, as indicated by their NMR spectra , could also provide insights into the electronic properties of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can offer some predictions. For example, the solubility and photoluminescence of poly(1,4-phenylenevinylenes) containing tert-butyl groups suggest that the tert-butyl substituents in the target compound may also affect its solubility and optical properties. The electrochemical properties of methanocycloundeca pyrimido pyrrole derivatives could hint at the redox behavior of the target compound, which may exhibit unique electrochemical characteristics due to its polycyclic and potentially aromatic nature.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis for Pharmacological Activities : A study by Bahekar et al. (2017) outlines an efficient process for synthesizing a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This process is significant for its cost-effectiveness and scalability, making it commercially viable for synthesizing compounds that are pharmacologically important.

Production of Functionalized Nonaromatic Heterocyclic Compounds : Research by Belskaya et al. (2015) demonstrates the synthesis of various functionalized nonaromatic heterocyclic compounds, including derivatives similar to the compound , under mild conditions. These compounds have potential applications in diverse areas due to their unique structural properties.

Use in Polymerization Catalysts : A study by Schmid et al. (2001) explores the use of related diimine complexes in the polymerization of olefins. These catalysts, which include similar bicyclo segments, are instrumental in producing polymers with specific characteristics.

Synthesis of Chiral Building Blocks : Research by Al’mukhametov et al. (2018) focuses on synthesizing chiral building blocks that are structurally related to the compound . These building blocks are valuable for their potential applications in creating complex organic molecules.

Characterization in Metabolism Studies : A study by Prakash et al. (2007) involves the characterization of metabolites of a compound structurally similar to the query compound. This research is significant for understanding the metabolic pathways and potential applications of these compounds in pharmacology.

Eigenschaften

IUPAC Name |

4-O-tert-butyl 8-O-methyl (1R,2S,6S,8R)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,8-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-15(2,3)22-14(20)18-7-10-5-16(13(19)21-4)9-17-6-12(16)11(10)8-18/h10-12,17H,5-9H2,1-4H3/t10-,11+,12-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPLUTFWEJFEIK-JBBSTSQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC3(CNCC3C2C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CNC[C@@H]3[C@H]2C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)

![N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3008266.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)